4-(3-Fluoro-5-methylphenyl)piperidine 4-(3-Fluoro-5-methylphenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16223514
InChI: InChI=1S/C12H16FN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

4-(3-Fluoro-5-methylphenyl)piperidine

CAS No.:

Cat. No.: VC16223514

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-5-methylphenyl)piperidine -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 4-(3-fluoro-5-methylphenyl)piperidine
Standard InChI InChI=1S/C12H16FN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3
Standard InChI Key YDHXXUKYAPKWSO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)F)C2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(3-Fluoro-5-methylphenyl)piperidine is defined by the following key attributes:

PropertyValue
IUPAC Name4-(3-fluoro-5-methylphenyl)piperidine
Molecular FormulaC₁₂H₁₆FN
Molecular Weight193.26 g/mol
Canonical SMILESCC1=CC(=CC(=C1)F)C2CCNCC2
InChI KeyYDHXXUKYAPKWSO-UHFFFAOYSA-N
PubChem CID79003589

The compound’s structure combines a piperidine ring with a meta-fluoro and para-methyl-substituted phenyl group, conferring unique electronic and steric properties.

Physicochemical Properties

While detailed data on melting/boiling points and solubility are currently unavailable, its hydrochloride derivative, 4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride (CAS: 1803603-61-3), has a molecular weight of 247.71 g/mol and is stored at -20°C for long-term stability . The parent compound’s lipophilicity, inferred from its structure, suggests moderate blood-brain barrier permeability, a trait valuable in neuroactive drug design.

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 4-(3-Fluoro-5-methylphenyl)piperidine typically involves:

  • Friedel-Crafts Alkylation: Reaction of piperidine derivatives with 3-fluoro-5-methylbenzyl halides.

  • Buchwald-Hartwig Amination: Coupling aryl halides with piperidine under palladium catalysis.

  • Reductive Amination: Condensation of ketones or aldehydes with amines, followed by reduction.

A representative pathway is illustrated below:

  • Step 1: Bromination of 3-fluoro-5-methyltoluene to form 1-bromo-3-fluoro-5-methylbenzene.

  • Step 2: Coupling with piperidine via Pd-mediated cross-coupling to yield the target compound.

Challenges and Solutions

  • Regioselectivity: Fluorine’s electron-withdrawing effect directs substitution to the meta position, necessitating precise reaction control.

  • Purification: Column chromatography or recrystallization is employed to isolate the product from byproducts .

Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies

Recent SAR analyses highlight:

  • Fluorine Position: Meta-fluorination optimizes receptor binding compared to ortho or para substitutions.

  • Piperidine Substitution: N-methylation reduces off-target activity but decreases solubility .

Research Applications and Industrial Relevance

Drug Discovery

This compound serves as a precursor for:

  • Antipsychotics: Derivatives modulate dopamine pathways with reduced extrapyramidal side effects.

  • Antidepressants: Analogues targeting serotonin reuptake show promise in preclinical models .

Chemical Intermediate

As a building block, it facilitates the synthesis of complex molecules, including:

  • Fluorinated Piperidines: Used in PET imaging probes due to fluorine-18 isotopes .

  • Bioisosteres: Replacement of aromatic rings in lead optimization .

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